Tetrakis(diethylamine)tin

Catalog No.
S1511765
CAS No.
1066-78-0
M.F
C16H40N4Sn
M. Wt
407.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(diethylamine)tin

CAS Number

1066-78-0

Product Name

Tetrakis(diethylamine)tin

IUPAC Name

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine

Molecular Formula

C16H40N4Sn

Molecular Weight

407.2 g/mol

InChI

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

IFVSPCQTOMZHOP-UHFFFAOYSA-N

SMILES

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Sn+4]

Precursor for Metal Oxide Thin Films

One of the most prominent uses of Tetrakis(diethylamido)tin(IV) lies in its ability to act as a precursor for the production of metal oxide thin films through chemical vapor deposition (CVD) []. This technique allows for the controlled deposition of thin layers of various materials onto different substrates, which is crucial for the development of various electronic devices.

During CVD, Tetrakis(diethylamido)tin(IV) vaporizes and undergoes decomposition on the heated substrate, releasing tin oxide (SnO2) and other volatile byproducts []. This process enables the formation of high-quality, uniform thin films of SnO2, which finds applications in various fields, including:

  • Transparent conducting oxides (TCOs) in solar cells and flat-panel displays [].
  • Gas sensors due to its high sensitivity to different gases like CO and NO2 [].
  • Lithium-ion battery anodes due to its ability to improve the cycling stability and rate capability [].

Synthesis of Mesoporous Materials

Tetrakis(diethylamido)tin(IV) can also be employed in the non-hydrolytic templated sol-gel synthesis to produce mesoporous tin silicate xerogels []. These materials possess a highly porous structure with interconnected pores in the nanometer range. This unique structure makes them potential candidates for various applications, including:

  • Catalysis in reactions like aminolysis and the Meerwein–Ponndorf–Verley reduction [].
  • Drug delivery due to their ability to encapsulate and release drugs in a controlled manner.
  • Sensors and separation media due to their high surface area and tunable pore size.

Tetrakis(diethylamine)tin is an organotin compound represented by the chemical formula C₁₆H₄₀N₄Sn. It features a central tin atom coordinated by four diethylamine ligands, which significantly influence its chemical properties. This compound is typically a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling in inert atmospheres. Tetrakis(diethylamine)tin is primarily utilized in chemical vapor deposition processes due to its volatility and reactivity, making it an important precursor in thin film technology.

Tetrakis(diethylamido)tin(IV) is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:

  • Toxicity: It is classified as a toxic liquid and can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: It is a flammable liquid with a low flash point, posing a fire hazard [].
  • Reactivity: It can react with water and strong oxidizing agents, releasing harmful gases [].
, particularly in the formation of tin oxide films through chemical vapor deposition. The general reaction with water leads to the formation of tin dioxide and the release of diethylamine:

C16H40N4Sn+2H2OSnO2+4C4H11N\text{C}_{16}\text{H}_{40}\text{N}_4\text{Sn}+2\text{H}_2\text{O}\rightarrow \text{SnO}_2+4\text{C}_4\text{H}_{11}\text{N}

Additionally, it can react with hydroxylated surfaces, such as those found on indium tin oxide, facilitating the growth of tin oxide layers. The mechanism involves the displacement of diethylamine ligands, which can be quantified through mass spectrometry during atomic layer deposition processes .

Tetrakis(diethylamine)tin can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting tin tetrachloride with diethylamine:
    SnCl4+4C2H5NH2C16H40N4Sn+4HCl\text{SnCl}_4+4\text{C}_2\text{H}_5\text{NH}_2\rightarrow \text{C}_{16}\text{H}_{40}\text{N}_4\text{Sn}+4\text{HCl}
  • Chemical Vapor Deposition: It is often used as a precursor in chemical vapor deposition techniques to deposit tin oxide films on substrates .
  • Atomic Layer Deposition: This method involves alternating exposure to tetrakis(diethylamine)tin and oxidizing agents to achieve controlled growth of thin films .

Tetrakis(diethylamine)tin finds applications primarily in:

  • Thin Film Deposition: It is widely used in the production of tin oxide films via chemical vapor deposition and atomic layer deposition.
  • Semiconductor Manufacturing: The compound is employed in the fabrication of electronic devices where high-purity tin oxide layers are required.
  • Catalysis: Potential uses in catalyzing various organic reactions due to its reactivity.

Studies have shown that tetrakis(diethylamine)tin interacts with various substrates during deposition processes. For instance, when deposited on hydroxylated surfaces like indium tin oxide, it undergoes ligand exchange reactions that are critical for film formation. The kinetics of adsorption and desorption are crucial for optimizing growth rates and film quality .

Several compounds share structural similarities with tetrakis(diethylamine)tin, particularly other organotin compounds:

Compound NameFormulaKey Characteristics
Tetrakis(dimethylamino)tinC₁₆H₁₈N₄SnUsed for titanium nitride deposition; more stable than diethyl derivative.
Tetrakis(ethylamido)tinC₁₂H₃₁N₄SnExhibits different reactivity patterns; less volatile than diethyl derivative.
Tetrakis(trimethylsilyl)tinC₈H₂₀N₄Si₄SnKnown for its use in silicon-based applications; sterically bulkier.

Tetrakis(diethylamine)tin is unique due to its specific ligand arrangement and volatility, making it particularly suitable for thin film applications compared to other organotin compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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